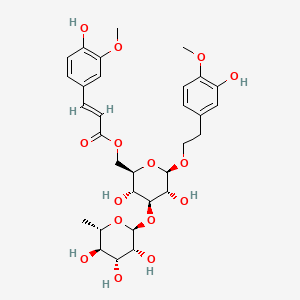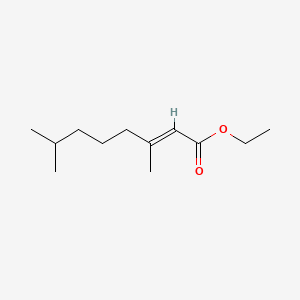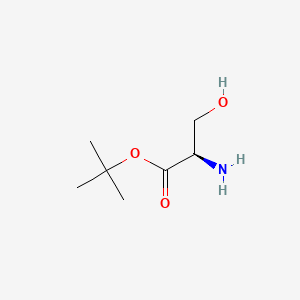
(R)-tert-Butyl 2-amino-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of “®-tert-Butyl 2-amino-3-hydroxypropanoate” involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the retrieved resources. For detailed synthesis methods, please refer to the original sources .Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 2-amino-3-hydroxypropanoate” is C7H15NO3 . The molecular weight is 161.20 . Unfortunately, the exact molecular structure is not available in the retrieved resources.Physical And Chemical Properties Analysis
“®-tert-Butyl 2-amino-3-hydroxypropanoate” has a molecular weight of 161.20 . It should be stored in a dark place, in an inert atmosphere, and under -20°C . The boiling point is not specified .Scientific Research Applications
Stereoselective Synthesis
Highly diastereoselective and stereodivergent methodologies have been developed for the synthesis of complex amino acid derivatives and sugars, demonstrating the utility of (R)-tert-butyl 2-amino-3-hydroxypropanoate in the asymmetric synthesis of biologically important molecules. For instance, the application to asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose illustrates the compound's role in the preparation of amino sugars, a key component of many bioactive compounds (Csatayová et al., 2011).
Enantioselective Synthesis
Research has shown the enantioselective synthesis of various amino acid derivatives using this compound as a starting material or intermediate. This includes scalable, enantioselective synthesis processes for compounds that are structurally related and have potential application in pharmaceuticals and other areas of medicinal chemistry (Alonso et al., 2005).
Fluorine Chemistry
The synthesis and application of perfluoro-tert-butyl derivatives for sensitive 19F NMR applications highlight the versatility of this compound in probing molecular structures and dynamics. This research opens new avenues for the use of fluorinated amino acids in the study of peptides and proteins (Tressler & Zondlo, 2014).
Asymmetric Catalysis
Studies involving the asymmetric synthesis of β-amino acid derivatives and diaminobutanoic acid highlight the compound's utility in the development of novel synthetic methodologies for the preparation of chiral building blocks. These methodologies have significant implications for the synthesis of biologically active compounds and could lead to advances in drug discovery and development (Bull et al., 2002).
Molecular Structure Analysis
Research also encompasses the detailed molecular structure and conformational analysis of derivatives of this compound, providing insights into their chemical properties and potential applications in designing new materials and pharmaceuticals (Cetina et al., 2003).
Safety and Hazards
The compound is labeled with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It is known that similar compounds can facilitate the cleavage of the c-o bond in tert-butyl carbamates, carbonates, esters, and ethers . This suggests that tert-Butyl D-serinate may interact with its targets in a similar manner, leading to changes in the biochemical pathways within the cell.
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, such as the ampk/mtor signaling pathway . This pathway plays a crucial role in cellular processes such as cell growth, autophagy, and metabolism.
Pharmacokinetics
It is known that similar compounds can have high metabolic stability . This suggests that tert-Butyl D-serinate may also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
It is known that similar compounds can have neuroprotective effects . This suggests that tert-Butyl D-serinate may also have beneficial effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of tert-Butyl D-serinate can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific cellular environment in which the compound is present .
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHVOIWMNRLH-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


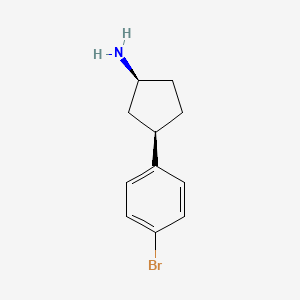
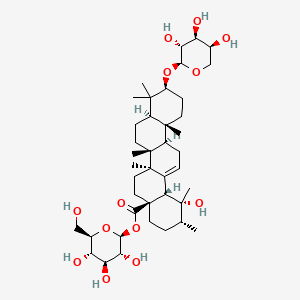

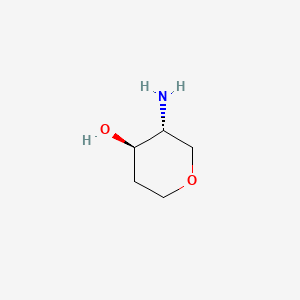
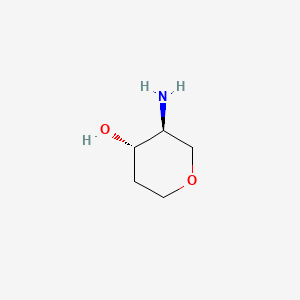

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

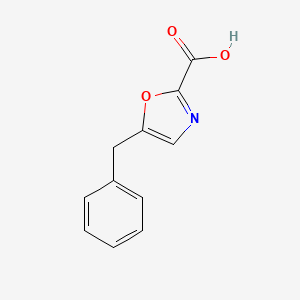
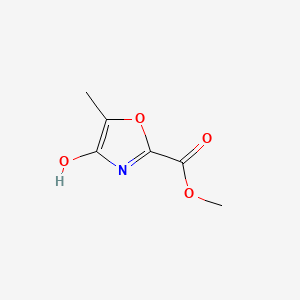
![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)
